molecular formula C16H17N B136214 2,3-Dihydro-N-benzyl-1H-inden-1-amine CAS No. 151252-98-1

2,3-Dihydro-N-benzyl-1H-inden-1-amine

Katalognummer: B136214
CAS-Nummer: 151252-98-1
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: PCOXFQPFGPYUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-N-benzyl-1H-inden-1-amine is a bicyclic amine featuring a fused indene scaffold substituted with a benzyl group at the nitrogen atom. Its structure combines the rigidity of the indene core with the lipophilic benzyl moiety, making it a versatile intermediate in medicinal chemistry and materials science. This compound has been synthesized via nucleophilic substitution or reductive amination routes, with purity confirmed by elemental analysis and spectroscopic methods (e.g., ¹H/¹³C NMR, IR) . Recent studies highlight its utility as a precursor for urea and thiourea derivatives, which exhibit antioxidant and anticancer activities, particularly against aromatase enzymes (IC₅₀ values ranging from 12–45 µM) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-benzyl-1H-inden-1-amine typically involves the reduction of the corresponding ketone, 2,3-dihydro-1H-inden-1-one, followed by amination. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the ketone to the corresponding alcohol, which is then treated with benzylamine under acidic conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by amination with benzylamine. This method allows for efficient large-scale production with high yields.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-N-benzyl-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: Reduction reactions can further hydrogenate the indene ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Fully hydrogenated indene derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-N-benzyl-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-N-benzyl-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Core Modifications

2,3-Dihydro-1H-inden-4-amine (CAS 32202-61-2)

  • Structural Difference : The amine group is at the 4-position instead of the 1-position.
  • Applications: Limited biological data, but used as a building block in organic synthesis .

2-Aminoindan (2,3-Dihydro-1H-inden-2-amine)

  • Structural Difference : Amine group at the 2-position.
  • Properties : Higher conformational flexibility due to the central amine position.
  • Applications: Known for its role in synthesizing psychoactive analogs (e.g., MDAI derivatives) .

N-Alkyl and N-Aryl Substituted Derivatives

N-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 2084-72-2)

  • Structural Difference : Methyl group instead of benzyl at the nitrogen.
  • Properties : Lower molecular weight (147.22 g/mol vs. 223.30 g/mol for N-benzyl), reduced lipophilicity (logP ~1.8 vs. ~3.5).
  • Applications : Less explored pharmacologically but serves as a simpler analog for structure-activity relationship (SAR) studies .

N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine (CAS 1220039-70-2)

  • Structural Difference : Cyclopentyl and methyl substituents at nitrogen and the indene core, respectively.
  • Properties : Increased steric bulk (MW: 215.34 g/mol) and lipophilicity (logP ~4.2).
  • Applications : Investigated for drug discovery due to enhanced binding affinity in hydrophobic pockets .

Key Observations :

Steric Effects : Bulky N-substituents (e.g., benzyl) limit rotational freedom, favoring selective receptor interactions.

Electronic Effects : Electron-withdrawing groups (e.g., 4-bromo in urea derivatives) enhance antioxidant activity .

Biologische Aktivität

2,3-Dihydro-N-benzyl-1H-inden-1-amine is an organic compound with the molecular formula C16H17N, characterized by a benzyl group attached to the nitrogen atom of the indene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The synthesis of this compound typically involves the reduction of 2,3-dihydro-1H-inden-1-one followed by amination with benzylamine. Common methods include:

  • Reduction : Sodium borohydride (NaBH4) is often used to convert the ketone to an alcohol.
  • Amination : The alcohol is then treated with benzylamine under acidic conditions to yield the desired amine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyl group enhances its binding affinity, which may lead to inhibition of specific enzymes involved in cell proliferation and other biological processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. In studies involving human cancer cell lines, it has shown significant cytotoxic effects, outperforming some conventional chemotherapeutic agents. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth .

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Effects : A study conducted on gastric adenocarcinoma cells (MKN-45) revealed that this compound induced higher toxicity compared to Paclitaxel, a commonly used chemotherapeutic drug. The results indicated a significant reduction in cell viability at varying concentrations of the compound .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth effectively, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2,3-Dihydro-1H-inden-1-amine Lacks benzyl groupLower binding affinity
N-Benzyl-1H-indene Lacks amine groupDifferent reactivity
Indanone Derivatives Varies in substituentsDiverse biological effects

The presence of both benzyl and amine groups in this compound contributes to its unique reactivity and potential biological activities compared to these analogues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dihydro-N-benzyl-1H-inden-1-amine and its derivatives?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2,3-dihydro-1H-inden-1-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the N-benzyl derivative. Chiral resolution may employ chiral auxiliaries or catalysts for enantioselective synthesis, as seen in (R)-4,6-dimethyl analogs . Derivatives like urea/thiourea compounds are synthesized by reacting the amine with isocyanates/isothiocyanates, followed by purification via column chromatography .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization combines spectroscopic and analytical techniques:

  • NMR (¹H/¹³C) identifies proton environments and carbon frameworks. For example, the indenyl protons appear as distinct multiplets in δ 6.5–7.5 ppm .
  • Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography (if crystals are obtainable) resolves stereochemistry, as applied to related dihydroindenamine derivatives .
  • Elemental analysis validates purity (>95% required for pharmacological studies) .

Q. What biological activities have been reported for this compound analogs?

  • Methodological Answer : Studies highlight diverse bioactivities:

  • Neuroprotection : (R)-4,6-Dimethyl analogs modulate dopamine receptors, showing potential in Parkinson’s disease models .
  • Antioxidant/anticancer : Urea/thiourea derivatives exhibit radical scavenging (DPPH assay, IC₅₀ = 12–45 μM) and inhibit cancer cell proliferation via Aromatase binding (docking scores > -8.5 kcal/mol) .
  • Enzyme inhibition : Bromo- and nitro-substituted derivatives target monoamine oxidases (MAOs) in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral resolution methods include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation .
  • Diastereomeric salt formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) for crystallization-based separation .
  • HPLC with chiral columns (e.g., Chiralpak® AD-H) to isolate enantiomers, as validated for fluorinated analogs .

Q. How do substituents on the indenamine core influence bioactivity?

  • Methodological Answer : SAR studies reveal:

  • Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antioxidant activity by stabilizing radical intermediates (IC₅₀ reduced by 30–50%) .
  • Benzyl substitution : N-Benzyl groups improve blood-brain barrier penetration, critical for neuroprotective agents .
  • Steric effects : Bulky substituents at C4/C6 reduce MAO-B affinity but increase selectivity for Aromatase .

Q. What computational strategies are used to predict the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) evaluates binding to targets like Aromatase (PDB: 3EQM). Derivatives with 4-bromo substituents show higher binding energy (-9.2 kcal/mol) than Imatinib (-7.8 kcal/mol) .
  • QSAR models correlate logP values with bioavailability; optimal ranges (logP = 2.5–3.5) balance solubility and membrane permeability .
  • MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions in reported bioactivity data for dihydroindenamine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., DPPH radical scavenging at 517 nm, fixed incubation times) .
  • Compound purity : Validate via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% theoretical) .
  • Cell line specificity : Test multiple lines (e.g., MCF-7 vs. HepG2) and include positive controls (e.g., ascorbic acid for antioxidant assays) .

Q. Notes

  • Methodology : Emphasize reproducibility via detailed experimental protocols and validation metrics (e.g., R² in QSAR models).
  • Ethical Compliance : Adhere to in-vitro use guidelines; no human/animal testing without regulatory approval .

Eigenschaften

IUPAC Name

N-benzyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOXFQPFGPYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436032
Record name 2,3-Dihydro-N-benzyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151252-98-1
Record name 2,3-Dihydro-N-benzyl-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The amino acid was synthesized as described by Miyake, et al., Takeda Kenkyushoho 44: 171-185 (1985). [Chem. Abstr. 106: 156830 (1987)]. N-(1-indanyl)-benzylamine was prepared by reductive amination of 1-indanone with benzylamine, and alkylation of the amine by ethyl bromoacetate. The benzyl group was cleaved by hydrogenolysis over palladium. Saponification of the ethyl ester gave the amino acid, which was converted to the Boc derivative by the standard procedure described in Example III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 272 ml of toluene and 199.5 g benzylamine was prepared and heated to 90° C. The chlorindan was added dropwise to the mixture over a 30 minute period. The reaction mixture was heated to 115° C. for ten hours. The reaction mixture was cooled to ambient temperature and 300 ml of water was added. The resulting heterogeneous mixture was then brought to pH2.2 by the addition of 33% H2SO4. The phases were separated and the organic layer discarded. The pH of the aqueous layer was adjusted to pH6.0 prior to extraction with 300 ml of toluene. A further 100 ml of toluene was then added and the aqueous phase discarded. The toluene was removed under vacuo from the combined organic layer leaving 104.3 g racemic N-benzyl-1-aminoindan base as an oil (72.5 % yield).
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
199.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Typical experimental procedure: A dry resealable Schlenk flask under argon was charged with (S,S-(EBTHI) TiF2 (9 mg, 0.025 mmol) and 1 mL of dry THF. The resulting yellow solution was heated to 60 C. and PhSiH3 (12 μL, 0.1 mmol), piperidine (9 μL, 0.1 mmol) and methanol (4 μL, 0.1 mmol) were added via syringe. The mixture was stirred at 60 C. for 15-20 min, resulting in a color change from yellow to green. At this point, THF (1 mL) and PMHS (1.65 mL, 27 mmol) were added via syringe. The sealed Schlenk flask was then removed from the oil bath, cooled to room temperature, and brought into an argon filled glovebox. N-Benzyl-1-indanimine (0.64 g, 2.7 mmol) was added, and the reaction mixture was heated to 65 C. and the color of the reaction mixture changed to brown. To this solution, isobutylamine (0.6 mL, 6 mmol) was added during a period of 2.5 h (0.25 mL/h flow rate) using a syringe pump. When the amine addition was finished, the color of the reaction mixture had changed from brown to green, and analysis by GC showed complete consumption of the starting material. The reaction mixture was cooled to room temperature, removed from the glovebox, diluted with Et2O (30 mL) and stirred with 1 M HCI (15 mL) for 0.5 h (caution: vigorous bubbling). The aqueous layer was separated, made basic with 3 M NaOH and extracted with ether. The combined ether layers were dried (MgSO4) and concentrated in vacuo to afford 611 mg of (+)-N-benzylindan-1-amine (95% yield, 92% ee). Note: The amine promoter could be added portionwise, by syringe, in the case of more reactive substrates or when using a higher catalyst loading. For reactions using b 1 mol % catalyst, amine addition was performed in a hood under argon in a septum-capped Schlenk flask.
[Compound]
Name
TiF2
Quantity
9 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
N-Benzyl-1-indanimine
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 μL
Type
catalyst
Reaction Step Five
Quantity
9 μL
Type
catalyst
Reaction Step Five
Quantity
4 μL
Type
catalyst
Reaction Step Five
Name
Quantity
1.65 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.